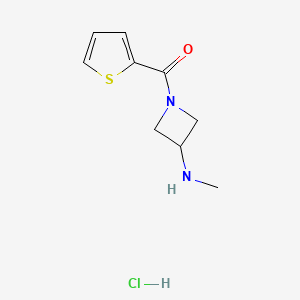
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic compound that belongs to the class of azetidines and thiophenes. This compound is characterized by the presence of a four-membered azetidine ring and a thiophene ring, which are connected through a methanone group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene under high-pressure conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Azetidine and Thiophene Rings: The final step involves coupling the azetidine and thiophene rings through a methanone group, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Substituted azetidine derivatives
Wissenschaftliche Forschungsanwendungen
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azelnidipine share the azetidine ring structure.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and exhibit similar biological activities.
Uniqueness
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the azetidine and thiophene rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13ClN2OS |
|---|---|
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
[3-(methylamino)azetidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
KIWFYIKNBLSDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CN(C1)C(=O)C2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


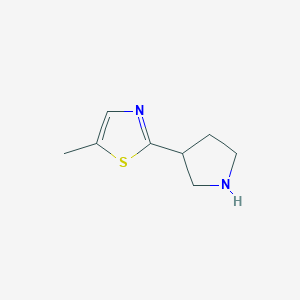


![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)
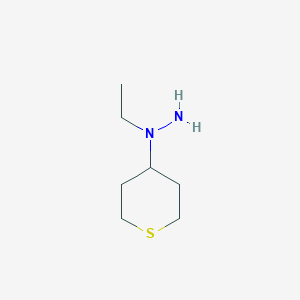
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
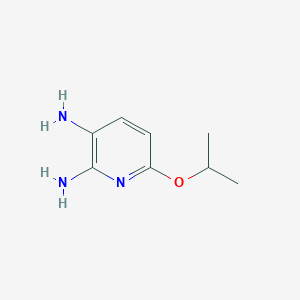
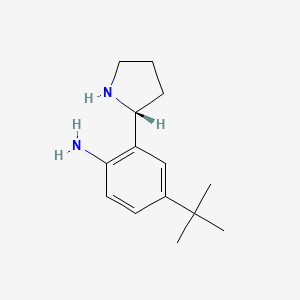


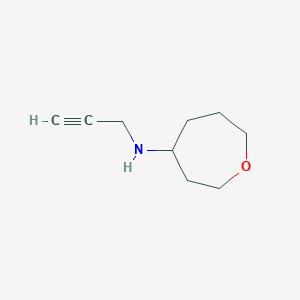
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
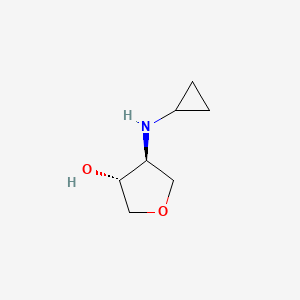
![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)
